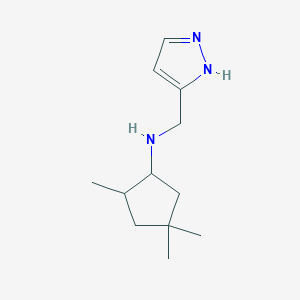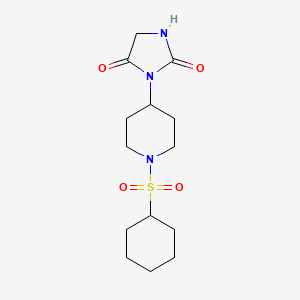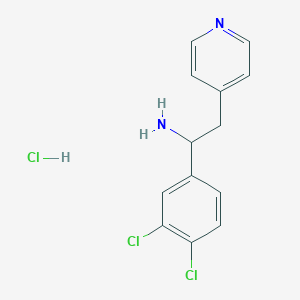
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is known to selectively target and inhibit the activity of several kinases that play a critical role in the growth and survival of cancer cells and immune cells.
Mécanisme D'action
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine selectively inhibits the activity of several kinases that are involved in BCR signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, this compound blocks the activation of downstream signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells. Additionally, this compound has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells, which could potentially enhance the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine is its selectivity for BCR signaling pathways, which makes it a potentially safer and more effective therapeutic agent compared to other kinase inhibitors that target multiple pathways. However, one of the limitations of this compound is its relatively short half-life, which could limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for the development of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine as a therapeutic agent. One area of research could focus on optimizing the pharmacokinetic properties of this compound to improve its efficacy in vivo. Additionally, further studies could investigate the potential of this compound in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine involves a series of chemical reactions that start with the preparation of 2,4,4-trimethylcyclopentanone. This intermediate is then reacted with 1H-pyrazole-5-carboxaldehyde to form the corresponding pyrazole derivative, which is subsequently treated with N-methylpiperazine and hydrochloric acid to yield this compound.
Applications De Recherche Scientifique
2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and immune cells. In particular, this compound has been shown to be effective in targeting B-cell receptor (BCR) signaling pathways, which are known to play a critical role in the development and progression of various types of B-cell malignancies.
Propriétés
IUPAC Name |
2,4,4-trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-9-6-12(2,3)7-11(9)13-8-10-4-5-14-15-10/h4-5,9,11,13H,6-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXSAJVDGYBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCC2=CC=NN2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2479876.png)

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)
![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)
![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)
![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)


![N~1~-(2-ethyl-6-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2479887.png)

![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)
![([4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio)acetic acid](/img/structure/B2479894.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2479898.png)